molecular formula C10H10ClNO2 B1223050 N-(4-Acetylphenyl)-2-chloroacetamide CAS No. 38283-38-4

N-(4-Acetylphenyl)-2-chloroacetamide

Cat. No.: B1223050
CAS No.: 38283-38-4
M. Wt: 211.64 g/mol
InChI Key: FLMLTMFETZMOHW-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-chloroacetamide: is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of acetanilide, where the acetyl group is substituted at the para position of the phenyl ring, and a chloroacetamide group is attached to the nitrogen atom

Mechanism of Action

Target of Action

N-(4-Acetylphenyl)-2-chloroacetamide is a complex compound with potential biological activity. It’s worth noting that related compounds have been found to interact with proteins such as the Heat shock protein HSP 90-alpha .

Biochemical Pathways

Related compounds have been found to influence various pathways, including the hippo signaling pathway , which plays a crucial role in cell proliferation and apoptosis.

Result of Action

Related compounds have been found to exhibit antimicrobial activities , suggesting that this compound may also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-Acetylphenyl)-2-chloroacetamide typically begins with 4-acetylacetanilide and chloroacetyl chloride.

    Reaction Conditions: The reaction involves the acylation of 4-acetylacetanilide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Industrial Production Methods: Industrially, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(4-Acetylphenyl)-2-chloroacetamide can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group. Common nucleophiles include amines and thiols, leading to the formation of corresponding amides and thioamides.

    Oxidation and Reduction: The compound can be oxidized to form N-(4-acetylphenyl)-2-chloroacetic acid using oxidizing agents like potassium permanganate. Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield N-(4-acetylphenyl)acetamide and hydrochloric acid.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

    Substitution Products: Amides, thioamides.

    Oxidation Products: N-(4-acetylphenyl)-2-chloroacetic acid.

    Reduction Products: N-(4-hydroxyphenyl)-2-chloroacetamide.

    Hydrolysis Products: N-(4-acetylphenyl)acetamide, hydrochloric acid.

Scientific Research Applications

Chemistry:

    Catalysis: N-(4-Acetylphenyl)-2-chloroacetamide derivatives are used as ligands in catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Material Science: The compound is used in the synthesis of polymers and copolymers with specific properties, such as temperature responsiveness.

Biology and Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial strains.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry:

    Chemical Manufacturing: Used as an intermediate in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

    N-(4-Acetylphenyl)acetamide: Lacks the chloroacetamide group, making it less reactive in nucleophilic substitution reactions.

    N-(4-Acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide: Contains a diphosphino group, used in catalysis and coordination chemistry.

    N-(4-Acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide: A pyrazole derivative with potential pharmacological applications.

Uniqueness:

    Reactivity: The presence of both acetyl and chloroacetamide groups in N-(4-Acetylphenyl)-2-chloroacetamide makes it highly versatile in chemical reactions, particularly in nucleophilic substitutions.

    Applications: Its unique structure allows for diverse applications in catalysis, material science, and pharmaceuticals, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMLTMFETZMOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352888
Record name N-(4-Acetylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38283-38-4
Record name N-(4-Acetylphenyl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38283-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Acetylphenyl)-2-chloroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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